N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 852375-59-8
VCID: VC7214943
InChI: InChI=1S/C21H19N5O2S/c1-14-6-8-15(9-7-14)21-24-23-18-10-11-20(25-26(18)21)29-13-19(27)22-16-4-3-5-17(12-16)28-2/h3-12H,13H2,1-2H3,(H,22,27)
SMILES: CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)OC
Molecular Formula: C21H19N5O2S
Molecular Weight: 405.48

N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

CAS No.: 852375-59-8

VCID: VC7214943

Molecular Formula: C21H19N5O2S

Molecular Weight: 405.48

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide - 852375-59-8

Description

Synthesis Steps for Similar Compounds

  • Starting Materials: Hydrazides and aldehydes or ketones are commonly used.

  • Reaction Conditions: Acidic conditions, often with a catalyst, are employed to facilitate cyclization.

  • Purification: Techniques like chromatography are used to isolate the final product.

Biological Activities

Compounds with triazole and pyridazine rings have been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of a p-tolyl group and a methoxyphenyl moiety could influence the compound's solubility and interaction with biological targets.

Potential Biological Activities

ActivityPossible Mechanism
AntimicrobialInterference with microbial enzymes or membranes
AntiviralInhibition of viral replication enzymes
AnticancerInteraction with cancer cell targets, affecting proliferation

Physical and Chemical Characteristics

PropertyDescription
SolubilityModerate in organic solvents
StabilityGenerally stable under normal conditions
ReactivityMay react with strong acids or bases

Spectroscopic Analysis

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for characterizing the structure of organic compounds. These methods can provide detailed information about the molecular structure and functional groups present.

Spectroscopic Data

TechniqueExpected Signals
1H NMRSignals for aromatic protons and methoxy group
13C NMRSignals for aromatic carbons and carbonyl carbon
IRAbsorption bands for carbonyl and aromatic rings
CAS No. 852375-59-8
Product Name N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Molecular Formula C21H19N5O2S
Molecular Weight 405.48
IUPAC Name N-(3-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H19N5O2S/c1-14-6-8-15(9-7-14)21-24-23-18-10-11-20(25-26(18)21)29-13-19(27)22-16-4-3-5-17(12-16)28-2/h3-12H,13H2,1-2H3,(H,22,27)
Standard InChIKey NLLMFIPTTZGFQX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)OC
Solubility not available
PubChem Compound 7118136
Last Modified Aug 19 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator